Cas no 2138141-28-1 ((9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

(9H-Fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a specialized intermediate used in organic synthesis, particularly in peptide and heterocyclic chemistry. Its key advantages include the presence of both a fluorenylmethyl (Fmoc) protecting group and a reactive bromomethyl moiety, enabling selective deprotection and further functionalization. The benzoxazepine core offers structural versatility for constructing pharmacologically relevant scaffolds. This compound is valuable in solid-phase synthesis due to its stability under standard conditions while allowing controlled cleavage. Its well-defined reactivity profile facilitates precise modifications, making it useful in medicinal chemistry and materials science applications. Careful handling is advised due to the bromomethyl group's potential reactivity.
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
2138141-28-1 structure
商品名:(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS番号:2138141-28-1
MF:C25H22BrNO3
メガワット:464.351086139679
CID:5874822
PubChem ID:165474065

(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • 2138141-28-1
    • EN300-1129017
    • インチ: 1S/C25H22BrNO3/c26-14-17-6-5-7-18-15-27(12-13-29-24(17)18)25(28)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,23H,12-16H2
    • InChIKey: VAHGNCFIZAKHPI-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC=CC2=C1OCCN(C(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)C2

計算された属性

  • せいみつぶんしりょう: 463.07831g/mol
  • どういたいしつりょう: 463.07831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 38.8Ų

(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1129017-5g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
5g
$2940.0 2023-10-26
Enamine
EN300-1129017-10.0g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1
10g
$4360.0 2023-06-09
Enamine
EN300-1129017-1.0g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1
1g
$1014.0 2023-06-09
Enamine
EN300-1129017-0.05g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
0.05g
$851.0 2023-10-26
Enamine
EN300-1129017-0.25g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
0.25g
$933.0 2023-10-26
Enamine
EN300-1129017-5.0g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1
5g
$2940.0 2023-06-09
Enamine
EN300-1129017-10g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
10g
$4360.0 2023-10-26
Enamine
EN300-1129017-0.5g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
0.5g
$974.0 2023-10-26
Enamine
EN300-1129017-1g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
1g
$1014.0 2023-10-26
Enamine
EN300-1129017-2.5g
(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2138141-28-1 95%
2.5g
$1988.0 2023-10-26

(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2138141-28-1)

(9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, CAS No. 2138141-28-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The unique combination of a fluorenyl group and a bromomethyl-substituted tetrahydro-1,4-benzoxazepine core makes this molecule a promising candidate for further investigation in drug discovery.

The chemical structure of this compound features a rigid fluorene moiety attached to a benzoxazepine scaffold, which is further functionalized with a bromomethyl group at the 9-position. This specific arrangement of functional groups contributes to the molecule's reactivity and potential interactions with biological targets. The fluorene component is particularly interesting due to its stability and ability to serve as a photoactive moiety in various applications.

In recent years, there has been growing interest in benzoxazepine derivatives due to their potential as pharmacological agents. These compounds have shown promise in various preclinical studies as modulators of central nervous system (CNS) receptors and enzymes. Specifically, the benzoxazepine core is known to interact with serotonin receptors, making it a valuable scaffold for developing treatments for conditions such as depression, anxiety, and neurodegenerative disorders.

The presence of the bromomethyl group in (9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate adds an additional layer of functionality that can be exploited in synthetic chemistry. Bromomethyl groups are versatile reagents that can undergo nucleophilic substitution reactions, allowing for further derivatization of the molecule. This property makes it particularly useful in the development of novel compounds through combinatorial chemistry and library synthesis approaches.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorene moiety in this compound not only enhances its solubility and bioavailability but also provides opportunities for photopharmacology applications. Photopharmacology involves the use of light to modulate drug activity, offering a non-invasive method for treating various diseases. The photoactive properties of fluorene derivatives have been explored in anticancer therapies, where light activation can increase drug potency and reduce side effects.

The synthesis of (9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromomethyl group at the 9-position of the tetrahydro-1,4-benzoxazepine scaffold is particularly challenging due to the sensitivity of the molecule to hydrolysis and oxidation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

In terms of biological activity, preliminary studies have suggested that this compound may exhibit potent binding affinity for serotonin receptors. This interaction could lead to therapeutic effects similar to those observed with existing benzoxazepine-based drugs. However, further research is needed to fully elucidate its pharmacological profile and potential side effects.

The development of new pharmaceuticals relies heavily on innovative synthetic methodologies and structural modifications. The unique structure of (9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate exemplifies how combining different functional groups can lead to novel compounds with enhanced biological activity. As research continues in this area, it is expected that more derivatives will be synthesized and evaluated for their therapeutic potential.

One of the key challenges in drug development is optimizing pharmacokinetic properties such as bioavailability and metabolic stability. The fluorene group in this compound may contribute to improved solubility compared to traditional benzoxazepine derivatives. Additionally, the bromomethyl group provides a handle for further chemical modifications that can fine-tune these properties.

The future prospects for (9H-fluoren-9-yl)methyl 9-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate are promising given its unique structure and potential biological activity. Further preclinical studies are warranted to explore its efficacy and safety profiles in animal models before human clinical trials can be initiated. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into viable therapeutic agents.

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